

# 2'-Hydroxy-5'-methyl-2-methoxychalcone IUPAC name and structure

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## Compound of Interest

Compound Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

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## Technical Guide: 2'-Hydroxy-5'-methyl-2-methoxychalcone

### Structural Elucidation & IUPAC Nomenclature[1][2][3][4]

### Chemical Identity[1][5][6]

- Common Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone[1]
- Molecular Formula:  
[2][3]
- Molecular Weight: 268.31 g/mol [2][1][3]
- CAS Registry Number: 61313-39-1 (Generic for isomer class; specific isomers vary)

## IUPAC Nomenclature Logic

The systematic naming of chalcones follows the IUPAC rules for

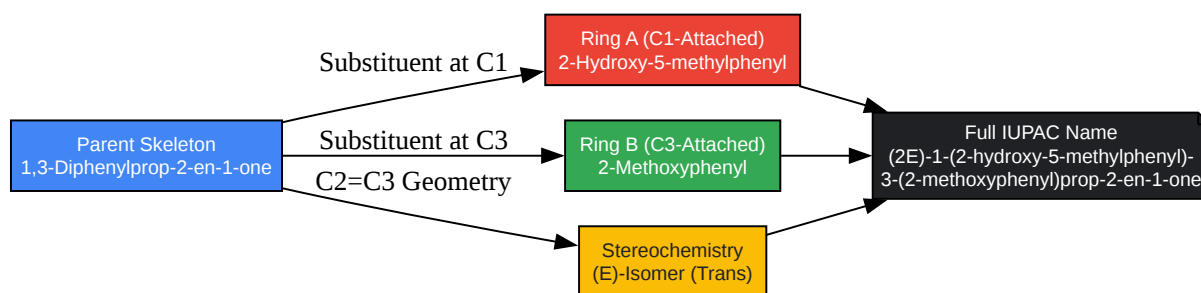
-unsaturated ketones. The principal functional group is the ketone ( ), which dictates the suffix -one.

- Parent Chain: The three-carbon chain containing the ketone and the alkene is prop-2-en-1-one.
- Numbering Priority:
  - C1: The carbonyl carbon (highest priority).[4]
  - C2: The alpha carbon (adjacent to carbonyl).
  - C3: The beta carbon (distal alkene carbon).
- Ring Assignments:
  - Ring A (Acetophenone-derived): Attached to C1. By convention in chalcones, substituents on this ring are often designated with primed numbers (e.g., 2', 5') to distinguish them from the aldehyde-derived ring.
  - Ring B (Aldehyde-derived): Attached to C3. Substituents here use unprimed numbers (e.g., 2-methoxy).
- Stereochemistry: The double bond typically adopts the (E)-configuration (trans) due to steric stability, characterized by a large coupling constant ( ).

Final IUPAC Name: (2E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

## Structural Visualization (DOT)

The following diagram illustrates the logical flow of nomenclature derivation and structural connectivity.



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Figure 1: IUPAC nomenclature derivation logic for **2'-Hydroxy-5'-methyl-2-methoxychalcone**.

## Chemical Synthesis: Claisen-Schmidt Condensation[9][10]

The most robust method for synthesizing this compound is the Claisen-Schmidt condensation. This reaction involves an aldol condensation between a substituted acetophenone and a benzaldehyde derivative, catalyzed by a base.

### Reaction Mechanism

- Enolate Formation: Base removes the acidic -proton from 2-hydroxy-5-methylacetophenone.
- Nucleophilic Attack: The enolate attacks the carbonyl carbon of 2-methoxybenzaldehyde.
- Dehydration: Elimination of water (E1cB mechanism) yields the conjugated enone system.

### Reagents & Precursors

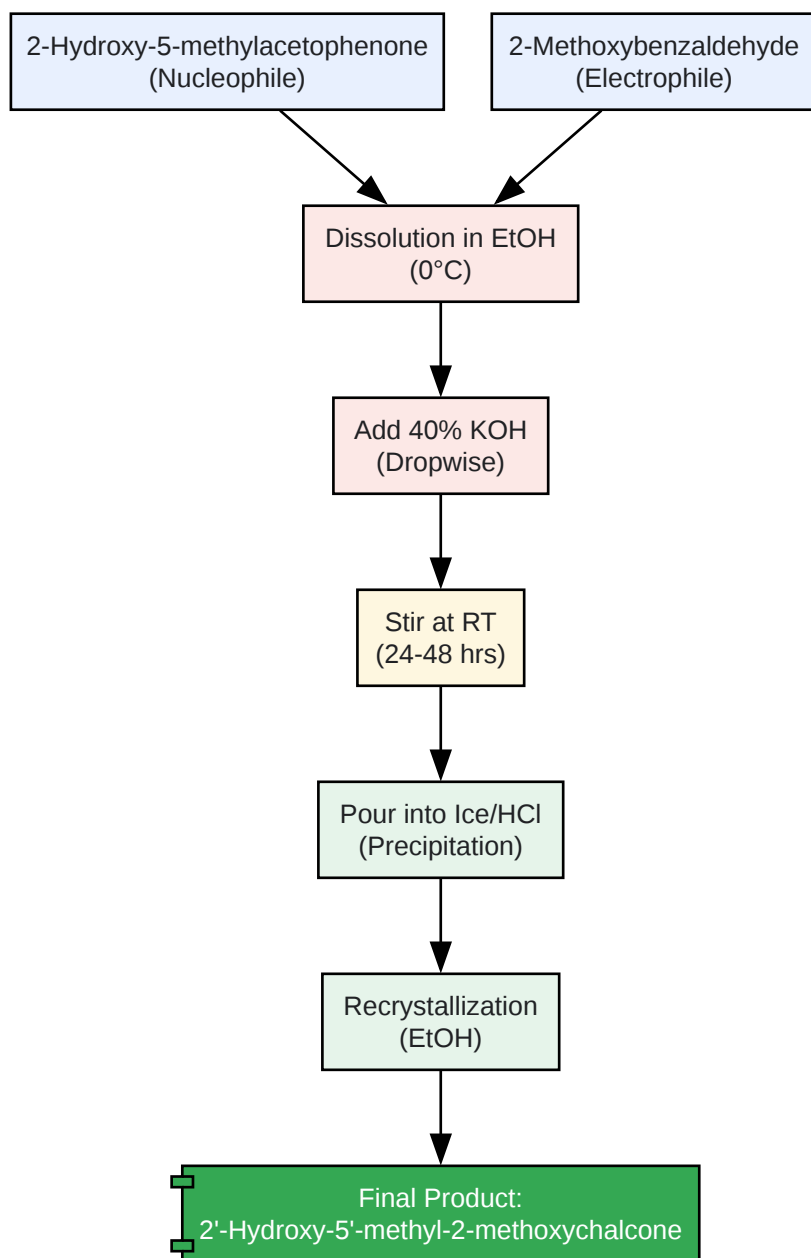
Component	Chemical Name	Role
Precursor A	2-Hydroxy-5-methylacetophenone	Nucleophile (Ketone source)
Precursor B	2-Methoxybenzaldehyde	Electrophile (Aldehyde source)
Catalyst	Potassium Hydroxide (KOH) or NaOH	Base catalyst (40-60% aq.)
Solvent	Ethanol (EtOH) or Methanol	Reaction medium

## Step-by-Step Protocol

Objective: Synthesis of 10 mmol scale batch.

- Preparation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-5-methylacetophenone (1.50 g, 10 mmol) and 2-methoxybenzaldehyde (1.36 g, 10 mmol) in Ethanol (20 mL).
- Catalysis: Cool the solution to 0–5°C in an ice bath. Add KOH solution (40% w/v, 5 mL) dropwise with vigorous stirring.
  - Note: The solution will likely turn deep yellow/orange, indicating chalcone formation (halochromism).
- Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 4:1).
- Quenching: Pour the reaction mixture into crushed ice (100 g) containing dilute HCl (10 mL) to neutralize the base and precipitate the product.
- Workup: Filter the yellow precipitate. Wash with cold water ( ) to remove excess acid and salts.
- Purification: Recrystallize from hot ethanol to obtain bright yellow crystals.

## Synthesis Workflow Diagram



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Figure 2: Claisen-Schmidt condensation workflow for target synthesis.

## Physicochemical Characterization

Validation of the structure relies on identifying diagnostic signals in NMR and IR spectroscopy.

[5]

## Diagnostic NMR Signals ( NMR, 400 MHz, )

Proton Group	Chemical Shift (ppm)	Multiplicity	Coupling ( )	Structural Insight
-OH (2')	12.00 – 12.80	Singlet	-	Intramolecular H-bond with C=O (Chelated)
(C2-H)	7.50 – 7.60	Doublet	15–16 Hz	Trans (E) alkene geometry
(C3-H)	8.00 – 8.15	Doublet	15–16 Hz	Trans (E) alkene geometry
-OCH	3.80 – 3.95	Singlet	-	Methoxy group on Ring B
-CH	2.30 – 2.40	Singlet	-	Methyl group on Ring A

## Infrared (IR) Spectroscopy

- 3400–3100  $\text{cm}^{-1}$ : O-H stretching (broad, often shifted due to H-bonding).
- 1640–1630  $\text{cm}^{-1}$ : C=O stretching (conjugated ketone).
- 1600–1580  $\text{cm}^{-1}$ : C=C stretching (alkene/aromatic).

## Therapeutic Potential & Applications[12]

The 2'-hydroxy substitution is pharmacologically critical. It facilitates the formation of a stable six-membered pseudo-ring via hydrogen bonding with the carbonyl oxygen. This planar conformation enhances the compound's ability to intercalate DNA or bind to protein active sites.

## Key Biological Activities:

- Anticancer: 5'-methyl substituted chalcones have demonstrated cytotoxicity against lung (A549) and breast (MCF-7) cancer lines by inducing apoptosis via the PI3K/AKT pathway inhibition.

- Anti-inflammatory: Inhibition of the NF-

B signaling pathway, reducing cytokine production.

- Fluorescence: Due to the rigid donor-acceptor system, this molecule exhibits fluorescence, making it a potential probe for biological imaging.

## References

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- Maharramov, A.M., et al. Synthesis of 2-hydroxy-5-methylchalcone derivatives and investigation of their solution by NMR. Azerbaijan Chemical Journal, 2025. Available at: [\[Link\]](#)
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